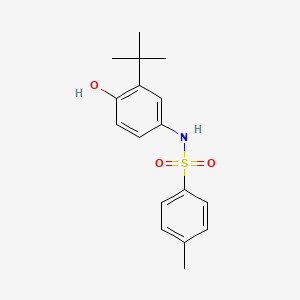
N-(3-tert-butyl-4-hydroxyphenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-tert-butyl-4-hydroxyphenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a methylbenzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-butyl-4-hydroxyphenyl)-4-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-tert-butyl-4-hydroxyaniline and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 3-tert-butyl-4-hydroxyaniline is dissolved in dichloromethane, and triethylamine is added to the solution. 4-methylbenzenesulfonyl chloride is then added dropwise to the mixture while maintaining the temperature at around 0°C. The reaction mixture is stirred for several hours at room temperature.
Workup: After the reaction is complete, the mixture is washed with water and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled using automated systems.
Reaction Control: The reaction conditions are carefully monitored and controlled using advanced instrumentation to ensure consistent product quality.
Purification: Industrial purification methods may include crystallization, distillation, and chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-tert-butyl-4-hydroxyphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Applications De Recherche Scientifique
N-(3-tert-butyl-4-hydroxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: It is used in the development of polymers and resins with enhanced thermal stability and mechanical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(3-tert-butyl-4-hydroxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and proteins involved in inflammatory pathways and microbial cell walls.
Pathways Involved: It inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. In microbial cells, it disrupts cell wall synthesis, leading to cell lysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-tert-butyl-4-hydroxyphenyl)-2,6-dichlorobenzenesulfonamide: Similar structure with dichloro substitution, used as an FXR antagonist.
N-(3-tert-butyl-4-hydroxyphenyl)-4-nitrobenzenesulfonamide: Nitro-substituted analog with potential antimicrobial properties.
Uniqueness
N-(3-tert-butyl-4-hydroxyphenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl and hydroxyphenyl groups enhance its stability and solubility, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
N-(3-tert-butyl-4-hydroxyphenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12-5-8-14(9-6-12)22(20,21)18-13-7-10-16(19)15(11-13)17(2,3)4/h5-11,18-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWDTDRVHSQDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
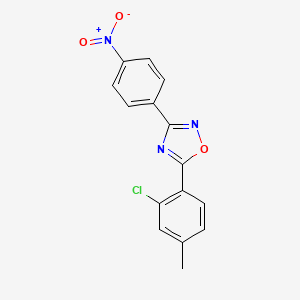
![2-[4-[(E)-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene)methyl]phenoxy]acetamide](/img/structure/B5828575.png)

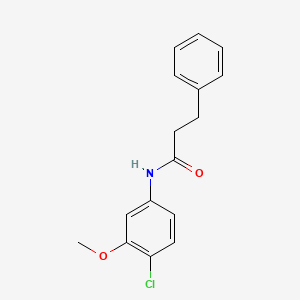
![Ethyl 2-[(2-thiophen-2-ylacetyl)amino]benzoate](/img/structure/B5828589.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5828591.png)
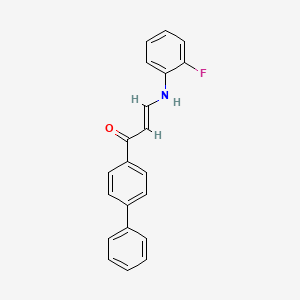
![2,3-diphenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5828605.png)
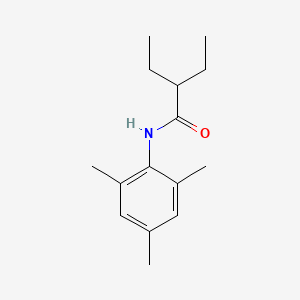
![9-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5828613.png)
![N,N'-[(phenylphosphoryl)bis(methylene)]dianiline](/img/structure/B5828620.png)
![2-[(5,6-difluoro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B5828634.png)
![N-(3-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5828645.png)
![N'-(1-phenylethylidene)-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B5828649.png)
